molecular formula C7H6ClN3 B1421068 7-Chloro-2-methylpyrazolo[1,5-A]pyrimidine CAS No. 954422-25-4

7-Chloro-2-methylpyrazolo[1,5-A]pyrimidine

Cat. No. B1421068
M. Wt: 167.59 g/mol
InChI Key: VLMXFLHGRWQZLK-UHFFFAOYSA-N
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Description

7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine is a chemical compound with the CAS Number: 954422-25-4. Its linear formula is C7H6ClN3 .


Synthesis Analysis

A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . The overall yield was high and the absence of catalysts explained the good performance for the synthesis . The sub-products generated during this synthesis were methanol, dimethylamine, and water .


Molecular Structure Analysis

The molecular structure of 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine is represented by the InChI Code: 1S/C7H6ClN3/c1-5-4-7-9-3-2-6(8)11(7)10-5/h2-4H,1H3 . The molecular weight of the compound is 167.6 .


Physical And Chemical Properties Analysis

The compound is a colorless solid . It has a storage temperature requirement of refrigeration .

Scientific Research Applications

  • Structural Analysis and Molecular Interactions :

    • Frizzo et al. (2009) studied the molecular structure of pyrazolo[1,5-a]pyrimidines, including derivatives of 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine, using X-ray diffractometry. They discussed the crystal packing of these compounds in terms of inter- and intramolecular interactions, including π–π interactions and intramolecular interactions involving pyrazole nitrogen and various substituents (Frizzo, Scapin, Campos, Moreira, & Martins, 2009).
  • Synthetic Pathways and Derivatives :

  • Potential Medical Applications :

  • Antimicrobial Activity :

    • Deshmukh et al. (2016) conducted a study on the synthesis of new pyrazolo[1,5-a]pyrimidine derivatives and evaluated their antimicrobial activity. This research suggests potential applications of these compounds in developing antimicrobial agents (Deshmukh, Dingore, Gaikwad, Jachak, 2016).

Safety And Hazards

The compound should be handled with care to avoid dust formation. Contact with skin and eyes should be avoided and personal protective equipment should be used. Adequate ventilation should be ensured and all sources of ignition should be removed .

properties

IUPAC Name

7-chloro-2-methylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-5-4-7-9-3-2-6(8)11(7)10-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMXFLHGRWQZLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678376
Record name 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2-methylpyrazolo[1,5-A]pyrimidine

CAS RN

954422-25-4
Record name 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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